molecular formula C15H24ClNO3 B13765640 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride CAS No. 56287-51-5

2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride

Cat. No.: B13765640
CAS No.: 56287-51-5
M. Wt: 301.81 g/mol
InChI Key: DKLOCIFHLCTOML-UHFFFAOYSA-N
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Description

2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylamino group, and a propoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-benzodioxole with 3-(dimethylamino)propyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl ether
  • 2-(Dimethylamino)ethyl acrylate
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Uniqueness

2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

56287-51-5

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

dimethyl-[3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]azanium;chloride

InChI

InChI=1S/C15H23NO3.ClH/c1-15(9-12-17-11-6-10-16(2)3)18-13-7-4-5-8-14(13)19-15;/h4-5,7-8H,6,9-12H2,1-3H3;1H

InChI Key

DKLOCIFHLCTOML-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCOCCC[NH+](C)C.[Cl-]

Origin of Product

United States

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